Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 90891-21-7
VCID: VC21539088
InChI: InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

CAS No.: 90891-21-7

VCID: VC21539088

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride - 90891-21-7

Description

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is a chiral amino acid derivative with significant applications in pharmaceutical research and organic synthesis. It is also known as L-homophenylalanine ethyl ester hydrochloride. This compound is crucial for its structural similarity to amino acids, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of therapeutic agents.

Synthesis and Preparation

The synthesis of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride typically involves the esterification of (S)-2-amino-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is conducted under reflux conditions to ensure complete conversion. The resulting ester is then purified through recrystallization or distillation to obtain the desired product .

Synthetic Route

  • Starting Material: (S)-2-amino-4-phenylbutanoic acid

  • Reagents: Ethanol, Hydrochloric Acid (HCl)

  • Conditions: Reflux

  • Product: Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride

Chemical Reactions and Transformations

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to suit specific applications in organic synthesis.

Types of Reactions

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups using reagents like alkyl halides or acyl chlorides.

Biological and Therapeutic Applications

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is being explored for its therapeutic potential in treating various conditions, including neurodegenerative diseases and cancer.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies suggest that it may modulate pathways involved in neuronal survival and function, potentially offering therapeutic benefits in these conditions.

Metabolic Disorders

This compound has also been explored for its potential role in treating metabolic disorders. Its structural similarity to amino acids allows it to influence metabolic pathways, potentially aiding in conditions such as obesity and diabetes.

Safety and Hazards

Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride poses several hazards, including being harmful if swallowed, causing skin irritation, and serious eye irritation. It may also cause respiratory irritation. Proper handling and safety precautions are necessary when working with this compound .

Hazard Classification

HazardClassification
Acute ToxicityH302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation
CAS No. 90891-21-7
Product Name Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1
Standard InChIKey PTFKZMFFSIYCOV-MERQFXBCSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH3+].[Cl-]
SMILES CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)[NH3+].[Cl-]
Synonyms 90891-21-7;Ethyl(S)-2-amino-4-phenylbutanoatehydrochloride;L-HOMOPHENYLALANINEETHYLESTERHYDROCHLORIDE;ETHYLL-HOMOALANINATEHCL;(s)-ethyl2-amino-4-phenylbutanoatehydrochloride;ethyl(2S)-2-amino-4-phenylbutanoatehydrochloride;(S)-(+)-2-Amino-4-phenylbutyricacidethylesterhydrochloride;H-HoPhe-OEt.HCl;PubChem6054;H-Hph-OEt.HCl;AC1MC1IQ;532916_ALDRICH;SCHEMBL2082299;MolPort-003-936-058;PTFKZMFFSIYCOV-MERQFXBCSA-N;ACT05099;L-Homophenylalanineethylester.HCl;ANW-50546;CH-053;MFCD00190691;AKOS015845151;CS16255;RTC-010246;AK-47422;BR-47422
PubChem Compound 2734606
Last Modified Aug 15 2023

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